molecular formula C11H10BrNO3S B273497 4-bromo-N-(furan-2-ylmethyl)benzenesulfonamide

4-bromo-N-(furan-2-ylmethyl)benzenesulfonamide

Cat. No. B273497
M. Wt: 316.17 g/mol
InChI Key: NGVHZPNNKXJGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(furan-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Furamidine and has a molecular formula of C12H10BrN2O3S.

Scientific Research Applications

4-bromo-N-(furan-2-ylmethyl)benzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. It has been shown to have potent antiparasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness. It also exhibits antiviral activity against HIV-1 and hepatitis C virus (HCV). In addition, it has been used as a fluorescent probe for the detection of nucleic acids.

Mechanism of Action

The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)benzenesulfonamide is not fully understood. However, it has been suggested that it inhibits the activity of enzymes involved in nucleic acid synthesis, thus leading to the inhibition of viral and parasitic replication.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo studies. It does not affect the growth of mammalian cells at concentrations that are effective against parasites and viruses. However, further studies are needed to determine its long-term effects on human health.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N-(furan-2-ylmethyl)benzenesulfonamide in lab experiments is its potent antiparasitic and antiviral activity. It can be used as a lead compound for the development of new drugs against parasitic and viral infections. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 4-bromo-N-(furan-2-ylmethyl)benzenesulfonamide. One of the directions is the development of more soluble analogs of this compound that can be used in clinical trials. Another direction is the investigation of its potential applications in other fields such as cancer research and gene therapy. Furthermore, the mechanism of action of this compound needs to be fully elucidated to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 4-bromo-N-(furan-2-ylmethyl)benzenesulfonamide involves the reaction of furan-2-ylmethylamine with 4-bromo-benzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and an organic solvent such as dichloromethane. The product is then purified by recrystallization from an appropriate solvent.

properties

Molecular Formula

C11H10BrNO3S

Molecular Weight

316.17 g/mol

IUPAC Name

4-bromo-N-(furan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C11H10BrNO3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-7,13H,8H2

InChI Key

NGVHZPNNKXJGFK-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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